molecular formula C17H21NO3S B2420108 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide CAS No. 1788666-69-2

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide

Cat. No.: B2420108
CAS No.: 1788666-69-2
M. Wt: 319.42
InChI Key: AJSQGQKFZDQSKI-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a furan ring, a hydroxy group, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the hydroxy group: This can be achieved via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the phenylthio group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to the molecule.

    Amide formation: The final step would involve coupling the intermediate with an amine to form the amide bond under conditions such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide would depend on its specific interactions with molecular targets. It may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide: can be compared to other compounds with similar functional groups, such as:

Uniqueness

    Structural Features: The combination of furan, hydroxy, and phenylthio groups in a single molecule.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

    Distinct applications in various fields due to its unique structure.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(20,12-14-6-5-10-21-14)13-18-16(19)9-11-22-15-7-3-2-4-8-15/h2-8,10,20H,9,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQGQKFZDQSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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